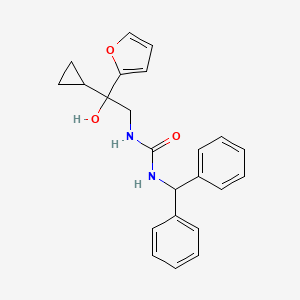

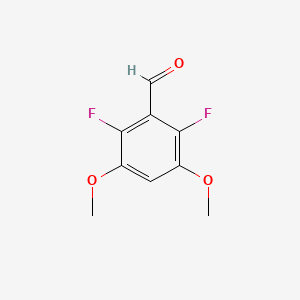

![molecular formula C15H18N2O4 B2860182 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid CAS No. 904796-26-5](/img/structure/B2860182.png)

4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline . This compound has a molecular weight of 283.37 . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for “4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid” were not found, related compounds such as Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been synthesized for use as AChE/BChE inhibitors .Molecular Structure Analysis

The molecular structure of the related compound, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, has been studied . The compound crystallizes in space groups P1 and Pna21 .Physical And Chemical Properties Analysis

The related compound, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, is a solid substance . It has a molecular weight of 283.37 .Aplicaciones Científicas De Investigación

Hemostatic Activity and Synthesis

A study explored the synthesis of new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids. These compounds exhibited high hemostatic activity and low acute toxicity, revealing a relationship between their structure and pharmacological effect (Pulina et al., 2017).

Differentiation and Growth Inhibition of Leukemic Cells

Piperazine derivatives of butyric acid were evaluated for their effects on differentiation and growth inhibition of human erythroleukemia K562 cells and myeloid leukemia HL60 cells. The study identified compounds efficient in acting on both differentiation and proliferation, suggesting potential therapeutic applications (Gillet et al., 1997).

Antidepressant Oxidative Metabolism

Research into the novel antidepressant Lu AA21004 identified its oxidative metabolites and the enzymes involved in its metabolism. This study contributes to understanding the metabolic pathways of novel therapeutic agents (Hvenegaard et al., 2012).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, including compounds derived from reactions involving ester ethoxycarbonylhydrazones with primary amines, showed promising results against test microorganisms, highlighting the potential for new antimicrobial agents (Bektaş et al., 2007).

Cytotoxicity Against Carcinoma Cells

The synthesis and evaluation of N-maleanilinic acid derivatives showed effectiveness against various carcinoma cells, offering insights into novel cancer therapeutics (Zayed et al., 2019).

Selective Killing of Bacterial Persisters

A study demonstrated the ability of a single chemical compound, without affecting normal antibiotic-sensitive cells, to selectively kill bacterial persisters. This discovery opens new avenues for tackling antibiotic resistance (Kim et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-21-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTIHOJKTPMTAM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

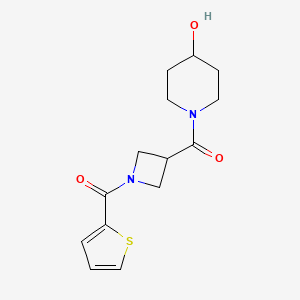

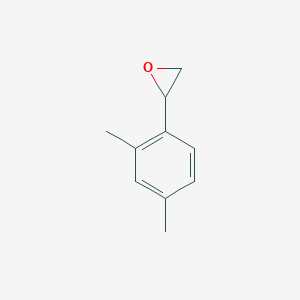

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)

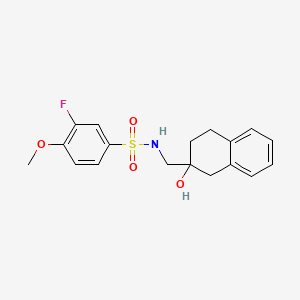

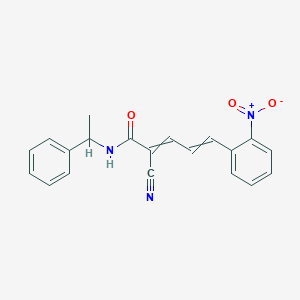

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)

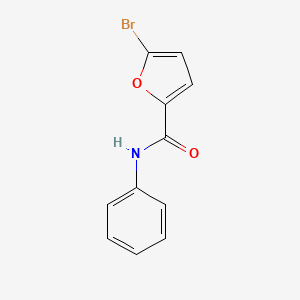

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)

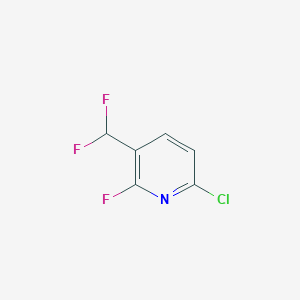

![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)